2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Sulfonyl Groups: Sulfonylation reactions are carried out using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Ethoxy and Fluoro Substituents: These groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with N-methylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-ethoxy-3-fluorobenzoic acid.
Reduction: Conversion to 4-ethoxy-3-fluorophenyl sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((4-methoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 2-((1-((4-ethoxy-3-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the specific combination of ethoxy and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O6S2/c1-3-25-15-5-4-13(10-14(15)17)27(23,24)19-8-6-12(7-9-19)26(21,22)11-16(20)18-2/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZPHJMWLNUWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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